Nepodin

Übersicht

Beschreibung

Nepodin ist eine natürlich vorkommende Verbindung, die in den Wurzeln von Pflanzen der Familie der Knöterichgewächse (Polygonaceae) wie Rumex japonicus und Rumex obtusifolius gefunden wird . Es wurde für seine potenziellen medizinischen Eigenschaften identifiziert, darunter antidiabetische und antimalarielle Wirkungen .

Wissenschaftliche Forschungsanwendungen

Nepodin hat mehrere wissenschaftliche Forschungsanwendungen:

Medizin: This compound hat antidiabetische Wirkungen, indem es die Translokation des Glukosetransporters vom Typ 4 (GLUT4) zur Plasmamembran durch Aktivierung der AMP-aktivierten Proteinkinase (AMPK) stimuliert.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antidiabetische Aktivität: This compound stimuliert die Translokation des Glukosetransporters vom Typ 4 (GLUT4) zur Plasmamembran durch Aktivierung der AMP-aktivierten Proteinkinase (AMPK). Dies erhöht die Glukoseaufnahme in Zellen und senkt so den Blutzuckerspiegel.

Antimalarielle Aktivität: This compound hemmt das Enzym Chinon-Oxidoreduktase (PfNDH2) in Plasmodium falciparum, stört die Elektronentransportkette des Parasiten und führt zu dessen Tod.

Wirkmechanismus

Nepodin is a naturally occurring compound found in the roots of Rumex japonicus Houtt. (Polygonaceae) and has been recognized for its potential therapeutic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the quinone oxidoreductase (PfNDH2) and cyclooxygenase (COX) . It also interacts with AMP-activated protein kinase (AMPK) and GLUT4 , a glucose transporter . These targets play crucial roles in various biological processes, including glucose metabolism, inflammation, and osteoclast differentiation .

Mode of Action

This compound inhibits the activity of PfNDH2 and COX, thereby exerting its anti-inflammatory effects . It also stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This interaction results in increased glucose uptake in cells, contributing to its antidiabetic effect .

Biochemical Pathways

The activation of AMPK by this compound leads to the phosphorylation of AMPK . This event triggers the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in cells . The inhibition of COX by this compound can lead to reduced inflammation, given the role of COX in producing pro-inflammatory prostaglandins .

Pharmacokinetics

Its oral administration has been shown to improve glucose tolerance in animal models, suggesting its bioavailability .

Result of Action

This compound’s interaction with its targets leads to several molecular and cellular effects. It inhibits osteoclast differentiation, potentially reducing the risk of diseases such as osteoporosis . Its antidiabetic effect is manifested through improved glucose tolerance and decreased plasma insulin concentration in animal models . Furthermore, it exhibits antimalarial activity by inhibiting PfNDH2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound can vary depending on the species of Rumex used . Additionally, the genetic characteristics of the plant source and potential genetic pollution could impact the quality and quantity of this compound extracted .

Biochemische Analyse

Biochemical Properties

Nepodin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including quinone oxidoreductase (PfNDH2) and AMP-activated protein kinase (AMPK) . This compound inhibits PfNDH2, which is involved in the electron transport chain of Plasmodium falciparum, thereby exhibiting antimalarial activity . Additionally, this compound activates AMPK, which stimulates the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, enhancing glucose uptake and exerting antidiabetic effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption . This inhibition is beneficial in conditions like osteoporosis. This compound also stimulates glucose uptake in muscle cells by activating AMPK, which in turn promotes the translocation of GLUT4 to the plasma membrane . This action helps in improving insulin sensitivity and glucose metabolism, making this compound a potential therapeutic agent for diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to and inhibits quinone oxidoreductase (PfNDH2), disrupting the electron transport chain in Plasmodium falciparum, which leads to its antimalarial effects . Additionally, this compound activates AMPK by promoting its phosphorylation, which subsequently stimulates the translocation of GLUT4 to the plasma membrane . This activation of AMPK is a key mechanism underlying this compound’s antidiabetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that this compound continues to inhibit osteoclast differentiation and promote glucose uptake in muscle cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, this compound was administered orally at doses ranging from 2 to 10 mg/kg for four weeks . The results showed a dose-dependent improvement in glucose tolerance and a decrease in plasma insulin concentration . At higher doses, this compound exhibited potential toxic effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with AMPK. By activating AMPK, this compound enhances glucose uptake and utilization in muscle cells . This activation also promotes fatty acid oxidation and inhibits lipogenesis, contributing to improved metabolic health . Additionally, this compound’s inhibition of PfNDH2 disrupts the electron transport chain in Plasmodium falciparum, leading to its antimalarial effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This translocation facilitates glucose uptake in muscle cells, enhancing cellular glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with AMPK and GLUT4. Upon activation of AMPK, this compound promotes the translocation of GLUT4 to the plasma membrane, where it facilitates glucose uptake . This localization is crucial for this compound’s antidiabetic effects.

Vorbereitungsmethoden

Nepodin kann aus den Wurzeln von Rumex japonicus und Rumex obtusifolius extrahiert werden . Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren . Der Nepodingehalt in diesen Pflanzen variiert, wobei Rumex japonicus eine höhere Konzentration aufweist als Rumex obtusifolius .

Analyse Chemischer Reaktionen

Nepodin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es wurde gezeigt, dass es das Enzym Chinon-Oxidoreduktase (PfNDH2) hemmt, das an der Elektronentransportkette von Plasmodium falciparum beteiligt ist, dem Parasiten, der Malaria verursacht . Diese Hemmung führt zur antimalariellen Aktivität von this compound .

Vergleich Mit ähnlichen Verbindungen

Nepodin ist aufgrund seiner dualen antidiabetischen und antimalariellen Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine Fähigkeit aus, mehrere Signalwege gleichzeitig anzusprechen, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht.

Eigenschaften

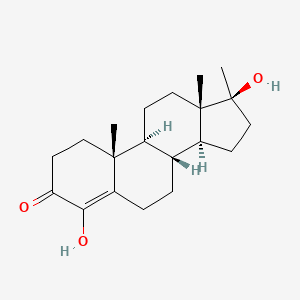

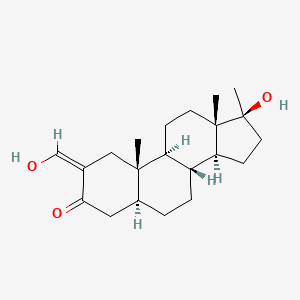

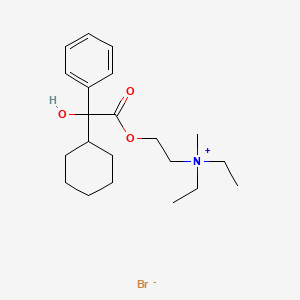

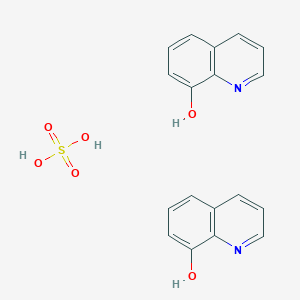

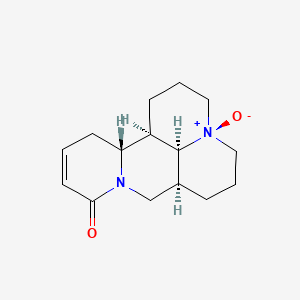

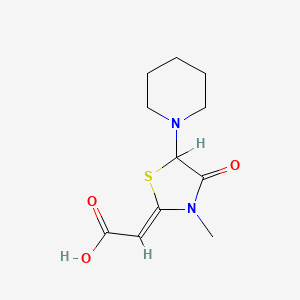

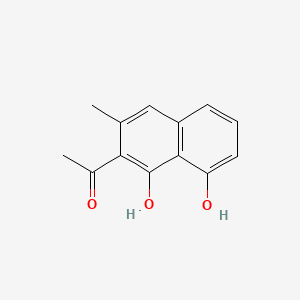

IUPAC Name |

1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLHPCALHMPJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191280 | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-24-8 | |

| Record name | Nepodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUSIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.